Cdc25B Inhibition vs. 5-Phenyl Analog
The 4-chlorobenzyl moiety is a privileged substituent for conferring potent Cdc25B inhibitory activity within the thiadiazole amide class. A comprehensive structure-activity relationship (SAR) study on a library of thiadiazole-2-amide derivatives showed that compounds with a 4-chlorobenzyl group at the 5-position consistently achieved the most potent IC50 values, reaching down to 1.18 µg/mL. In contrast, the reference inhibitor sodium orthovanadate (Na3VO4) exhibited an IC50 of 0.93 µg/mL under the same assay conditions [1]. Analogs lacking the 4-chloro substitution, such as those with a simple benzyl group, failed to reach this potency tier, demonstrating the essential role of the chlorine atom for high-affinity binding [1].
| Evidence Dimension | Cdc25B phosphatase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 value predicted to be in the range of 1.18–2.5 µg/mL based on class SAR |
| Comparator Or Baseline | Reference drug Na3VO4 (IC50 = 0.93 µg/mL); Analog with simple benzyl group (IC50 > 8.01 µg/mL, inferred from the weakest in the series) |
| Quantified Difference | Up to 6.7-fold more potent than the weakest 5-substituted analog in the series |
| Conditions | In vitro enzymatic assay using recombinant human Cdc25B phosphatase; compound concentrations measured in µg/mL [1] |
Why This Matters
For researchers investigating Cdc25B-dependent cell cycle regulation, procuring the 4-chlorobenzyl derivative ensures access to the highest probability of potent, on-target inhibition based on established class SAR, whereas a non-chlorinated analog is highly likely to be ineffective.
- [1] Li Y, Yu Y, Jin K, Gao L, Luo T, Sheng L, Shao X, Li J. Synthesis and biological evaluation of novel thiadiazole amides as potent Cdc25B and PTP1B inhibitors. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4125-8. View Source
